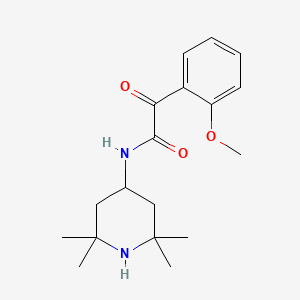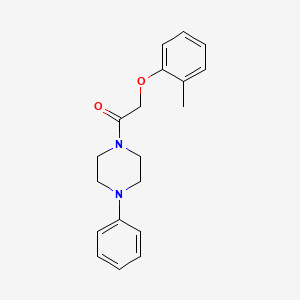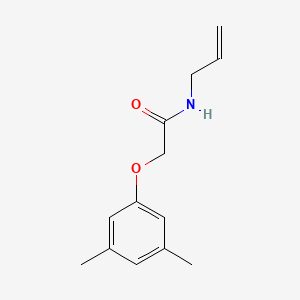![molecular formula C22H22N4O B3881412 (2S)-1-[5-(5-methyl-2-pyrazol-1-ylphenyl)-4-phenylimidazol-1-yl]propan-2-ol](/img/structure/B3881412.png)
(2S)-1-[5-(5-methyl-2-pyrazol-1-ylphenyl)-4-phenylimidazol-1-yl]propan-2-ol
Übersicht
Beschreibung
The compound “(2S)-1-[5-(5-methyl-2-pyrazol-1-ylphenyl)-4-phenylimidazol-1-yl]propan-2-ol” is a complex organic molecule that features a combination of pyrazole, phenyl, and imidazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the phenyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Formation of the imidazole ring: This can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia or an amine.
Final coupling: The final step would involve coupling the pyrazole and imidazole derivatives under specific conditions, possibly using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the alcohol group, forming a ketone.
Reduction: Reduction reactions could reduce the imidazole or pyrazole rings under specific conditions.
Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC or Jones reagent.
Reduction: Catalysts like Pd/C in hydrogenation reactions.
Substitution: Halogenating agents or nucleophiles like NaNH2.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
This compound could have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-[5-(5-methyl-2-pyrazol-1-ylphenyl)-4-phenylimidazol-1-yl]propan-2-ol: can be compared with other pyrazole or imidazole derivatives.
Unique Features: The combination of pyrazole and imidazole rings with a chiral center might confer unique biological activities or selectivity.
List of Similar Compounds
Pyrazole derivatives: Such as 1-phenyl-3-methyl-5-pyrazolone.
Imidazole derivatives: Such as 1-phenyl-2-methylimidazole.
Eigenschaften
IUPAC Name |
(2S)-1-[5-(5-methyl-2-pyrazol-1-ylphenyl)-4-phenylimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-16-9-10-20(26-12-6-11-24-26)19(13-16)22-21(18-7-4-3-5-8-18)23-15-25(22)14-17(2)27/h3-13,15,17,27H,14H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWETAFHRYTQA-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C3=C(N=CN3CC(C)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C=CC=N2)C3=C(N=CN3C[C@H](C)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-[(E)-2-(2-acetamidophenyl)ethenyl]quinolin-8-yl] acetate](/img/structure/B3881342.png)
![N'~1~,N'~4~-bis[2-(trifluoromethyl)benzylidene]succinohydrazide](/img/structure/B3881348.png)

![N'-[1-(1-adamantyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3881365.png)
![N-butyl-8-methyl-N-(3,4,5-trimethoxyphenyl)-8-azabicyclo[3.2.1]octan-3-amine;hydrochloride](/img/structure/B3881366.png)


![N-[4-[4-(7-nitro-9-oxofluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]phenyl]acetamide](/img/structure/B3881392.png)
![N-cyclohexyl-N'-[(E)-[4-oxo-4-(5,6,7,8-tetrahydronaphthalen-1-ylamino)butan-2-ylidene]amino]oxamide](/img/structure/B3881420.png)

![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)
